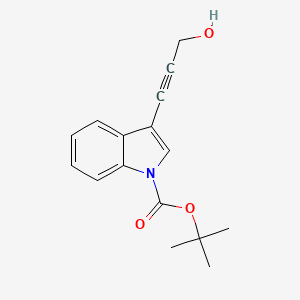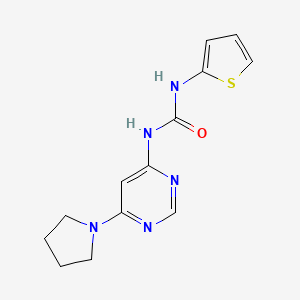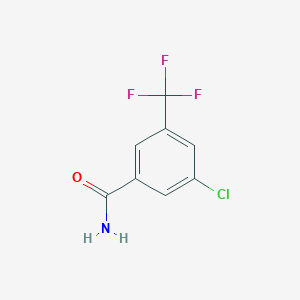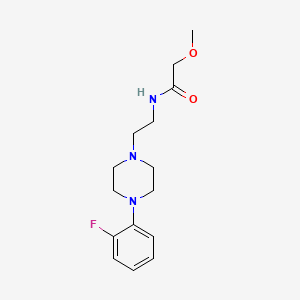
6-Iodoquinoline-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Reactions of 6-Iodoquinoline-2-carbaldehyde
6-Iodoquinoline-2-carbaldehyde and its related analogs have been the subject of intense research due to their synthetic and biological significance. These compounds exhibit a wide variety of biological activities and have been used in the synthesis of biologically important compounds. For instance, derivatives synthesized from 2-chloroquinoline-3-carbaldehydes have shown potential as inhibitors of human AKT1, an enzyme associated with cancer complications. Moreover, these compounds have been used in the synthesis of heterocyclic systems such as N1, N4-bis ((2-chloroquinolin-3-yl) methylene) benzene-1, 4-diamine derivatives, indicating their significant role in the development of new medicinal agents (Ghanei et al., 2016).
Applications in Corrosion Inhibition and Material Protection
6-Iodoquinoline-2-carbaldehyde and its derivatives have demonstrated remarkable properties in the field of corrosion inhibition. A study involving novel quinoline derivatives revealed their excellent inhibition properties for the corrosion of mild steel in acidic solutions. The adsorption of these derivatives on metal surfaces follows the Langmuir adsorption model, indicating their high potential to protect metals against dissolution. These findings are supported by both experimental results and theoretical studies using density functional theory and molecular dynamic simulations (Lgaz et al., 2017).
Antibacterial and Antioxidant Activities
Studies have shown that 6-Iodoquinoline-2-carbaldehyde and its analogs possess significant antibacterial and antioxidant activities. For instance, microwave-assisted synthesis of 4H-chromene derivatives bearing 2-aryloxyquinoline indicated that these compounds are active against various bacterial strains and fungi, demonstrating their potential in the development of new antimicrobial agents (Sangani et al., 2013). Similarly, novel quinoline derivatives synthesized through Vilsmeier formulation exhibited potent antibacterial activity against multiple bacterial strains, as well as moderate antioxidant activity, suggesting their use as leads in drug development (Zeleke et al., 2020).
Metal Complexes and Biological Properties
The formation of metal complexes with 6-Iodoquinoline-2-carbaldehyde and its analogs has been explored due to their biological properties. For example, palladium(II) complexes of 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazones exhibited strong antioxidant activity and demonstrated the ability to interact with DNA and bovine serum albumin. These complexes have shown promising cytotoxic activity against human lung cancer cell lines, indicating their potential in cancer treatment (Ramachandran et al., 2012).
Propiedades
IUPAC Name |
6-iodoquinoline-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6INO/c11-8-2-4-10-7(5-8)1-3-9(6-13)12-10/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMMDOHVBJTCNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C=O)C=C1I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Iodoquinoline-2-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(Dimethyl-1,3-oxazol-2-yl)methyl][1-(4-ethylphenyl)ethyl]amine](/img/structure/B2511915.png)

![methyl 3-(2,4-difluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2511918.png)






![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2511929.png)
![N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2511930.png)
![N-[(4-Methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2511931.png)
![N-(cyanomethyl)-2-[[4-(2-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2511933.png)
![1'-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2511934.png)